molecular formula C22H27ClN2O3S2 B14984465 1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide

Cat. No.: B14984465
M. Wt: 467.0 g/mol
InChI Key: ZLEYBWQRJIECPK-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonyl piperidine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. It features a piperidine ring, which is a common structural motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the sulfonyl group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride, such as 2-chlorobenzenesulfonyl chloride, under basic conditions.

    Attachment of the 4-methylphenylsulfanyl group: This can be done through a nucleophilic substitution reaction using a suitable thiol reagent.

    Final coupling: The final step involves coupling the intermediate with a carboxamide derivative to form the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biological Research: It can be used as a tool compound to study the biological pathways involving sulfonyl piperidine derivatives.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s sulfonyl and piperidine moieties are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(2-BROMOPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE
  • 1-[(2-FLUOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE

Comparison:

  • Structural Differences : The primary difference lies in the halogen substituent on the phenyl ring (chlorine, bromine, fluorine).
  • Reactivity : The different halogens can influence the compound’s reactivity and interaction with biological targets.
  • Applications : While all these compounds may have similar applications, their efficacy and safety profiles could vary based on the halogen substituent.

This detailed article provides a comprehensive overview of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-{2-[(4-METHYLPHENYL)SULFANYL]ETHYL}PIPERIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H27ClN2O3S2

Molecular Weight

467.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-[2-(4-methylphenyl)sulfanylethyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H27ClN2O3S2/c1-17-6-8-20(9-7-17)29-15-12-24-22(26)18-10-13-25(14-11-18)30(27,28)16-19-4-2-3-5-21(19)23/h2-9,18H,10-16H2,1H3,(H,24,26)

InChI Key

ZLEYBWQRJIECPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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